C20 sphingosine

Übersicht

Beschreibung

Sphingosin (d20:1): ist ein langkettiger Aminoalkohol, der ein Derivat von Sphingosin ist, insbesondere mit einer 20-Kohlenstoffkette. Es ist ein entscheidender Bestandteil von Sphingolipiden, die essentielle Bestandteile von Zellmembranen sind. Sphingosin (d20:1) spielt eine bedeutende Rolle in verschiedenen Zellprozessen, einschließlich Zellsignalgebung, Proliferation und Apoptose.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Sphingosin (d20:1) kann durch einen mehrstufigen Prozess ausgehend von Palmitoyl-CoA und Serin synthetisiert werden. Der erste Schritt beinhaltet die Kondensation dieser beiden Verbindungen zur Bildung von Dihydrosphingosin. Dieses Zwischenprodukt wird dann durch NADPH reduziert, um Dihydrosphingosin (Sphinganin) zu ergeben. Der nächste Schritt beinhaltet eine Acylierung, um Dihydroceramid zu bilden, das anschließend durch FAD zu Ceramid oxidiert wird. Schließlich entsteht Sphingosin (d20:1) durch den Abbau von Sphingolipiden im Lysosom .

Industrielle Produktionsmethoden: Die industrielle Produktion von Sphingosin (d20:1) umfasst typischerweise eine großtechnische Synthese unter Verwendung der oben genannten synthetischen Wege. Der Prozess ist auf Ausbeute und Reinheit optimiert, mit strenger Kontrolle der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit, um die höchste Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: Sphingosin (d20:1) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sphingosin kann zu Sphingosin-1-phosphat oxidiert werden, einem bioaktiven Lipid, das an zahlreichen Zellprozessen beteiligt ist.

Phosphorylierung: Sphingosin kann durch Sphingosin-Kinasen phosphoryliert werden, um Sphingosin-1-phosphat zu produzieren.

Acylierung: Sphingosin kann acyliert werden, um Ceramid zu bilden, ein weiteres wichtiges Sphingolipid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Phosphorylierung: Sphingosin-Kinasen in Gegenwart von ATP.

Acylierung: Fettsäure-Acyl-CoA in Gegenwart von Acyltransferasen.

Hauptprodukte:

Sphingosin-1-phosphat: Gebildet durch Phosphorylierung.

Ceramid: Gebildet durch Acylierung.

Verschiedene oxidierte Derivate: Geformt durch Oxidationsreaktionen.

Wissenschaftliche Forschungsanwendungen

Sphingosin (d20:1) hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der Flüssigchromatographie und Massenspektrometrie zur Analyse von Sphingolipiden verwendet.

Biologie: Spielt eine Rolle in Zellsignalwegen und beeinflusst Zellproliferation, Differenzierung und Apoptose.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, Entzündungen und Stoffwechselstörungen untersucht.

Industrie: Wird bei der Herstellung von Sphingolipid-basierten Produkten und als Forschungsinstrument in verschiedenen biochemischen Assays verwendet

Wirkmechanismus

Sphingosin (d20:1) übt seine Wirkungen hauptsächlich durch seine Umwandlung in Sphingosin-1-phosphat aus, das mit spezifischen G-Protein-gekoppelten Rezeptoren auf der Zelloberfläche interagiertDie Signalwege, die durch diese Rezeptoren aktiviert werden, spielen eine entscheidende Rolle bei der Aufrechterhaltung der zellulären Homöostase und der Reaktion auf externe Reize .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sphingosine (d20:1) can be synthesized through a multi-step process starting from palmitoyl CoA and serine. The initial step involves the condensation of these two compounds to form dihydrosphingosine. This intermediate is then reduced by NADPH to yield dihydrosphingosine (sphinganine). The next step involves acylation to form dihydroceramide, which is subsequently oxidized by FAD to produce ceramide. Finally, sphingosine (d20:1) is formed through the degradation of sphingolipids in the lysosome .

Industrial Production Methods: Industrial production of sphingosine (d20:1) typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure the highest quality of the final product .

Analyse Chemischer Reaktionen

Hydrolysis and Conversion

C20 sphingosine can undergo hydrolysis to form ceramide through enzymatic reactions involving sphingomyelinases. Ceramide can further be converted into various sphingolipid species, including sphingomyelin and glycosphingolipids.

-

Hydrolysis Reaction :

Phosphorylation

This compound can be phosphorylated to form sphingosine-1-phosphate (S1P), a bioactive lipid that plays critical roles in cell signaling, particularly in growth, survival, and apoptosis.

-

Phosphorylation Reaction :

Role in Neurodegeneration

Research has indicated that elevated levels of this compound are associated with neurodegenerative diseases. A study highlighted that mutations in serine palmitoyltransferase lead to increased levels of C20 LCBs, resulting in neurodegeneration due to disrupted protein homeostasis in neural tissues .

Distribution in the Central Nervous System

C20-sphingosine-containing gangliosides have been shown to accumulate in specific brain regions during development and aging. Imaging mass spectrometry studies revealed that these gangliosides are primarily localized in the dentate gyrus of the hippocampus, suggesting a role in memory formation and synaptic function .

Interaction with Other Lipids

This compound interacts with various lipid species to form complex structures essential for cellular functions. Its incorporation into gangliosides affects membrane properties and signaling pathways, influencing processes such as cell growth and differentiation.

Enzymatic Activity Variations

Studies have demonstrated that different isoforms of serine palmitoyltransferase exhibit varying affinities for substrates, affecting the production rates of C18 versus C20 LCBs. For instance, certain combinations of SPT subunits preferentially utilize longer acyl-CoAs, leading to increased synthesis of C20 LCBs under specific conditions .

Age-Dependent Accumulation

Research has shown that the levels of C20-sphingosine increase with age in mammalian brains, indicating its potential role in age-related neurological functions or diseases . This accumulation is particularly evident in gangliosides associated with neuronal health and function.

Wissenschaftliche Forschungsanwendungen

Neurobiology

Neurodegenerative Effects

Research indicates that elevated levels of C20 sphingosine can have detrimental effects on neural tissues. Studies have shown that mutations affecting serine palmitoyltransferase (SPT), which is responsible for synthesizing sphingolipids, lead to increased C20 LCBs. This elevation results in neurodegenerative effects, including axon degeneration and impaired protein homeostasis in the brain and retina . The pathological roles of this compound are particularly significant in understanding diseases such as Alzheimer's and other neurodegenerative disorders.

Lipid Profiling in Neural Tissues

this compound is frequently analyzed using advanced lipidomic techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods allow for detailed profiling of sphingolipids in mammalian nervous tissues and neuronal cell cultures, providing insights into their physiological functions and potential roles in neuroprotection or neurotoxicity .

Cancer Research

Role in Tumorigenesis

this compound is implicated in cancer biology, particularly regarding its relationship with ceramide metabolism. Long-chain ceramides, including those derived from this compound, exhibit tumor-suppressive properties. Conversely, sphingosine-1-phosphate (S1P), produced from sphingosine, promotes cell proliferation and tumor growth . This duality emphasizes the importance of this compound in cancer treatment strategies, where modulation of its levels could influence tumor behavior.

Targeting Sphingolipid Metabolism

Recent studies have focused on targeting sphingolipid metabolism as a therapeutic approach in cancer. By manipulating the balance between ceramide and S1P levels, researchers aim to enhance the efficacy of traditional cancer therapies. Understanding the specific roles of this compound in this context could lead to novel treatment modalities that exploit its unique properties .

Lipidomics

Mass Spectrometry Applications

this compound is a key subject in lipidomic studies aimed at understanding the complexity of lipid metabolism. Advanced mass spectrometry techniques have been employed to analyze the distribution and concentration of this compound within various biological samples. These analyses help elucidate its role in cellular signaling pathways and metabolic processes .

| Application Area | Key Findings | Techniques Used |

|---|---|---|

| Neurobiology | Elevated this compound leads to neurodegeneration | LC-MS/MS |

| Cancer Research | Modulation of C20 levels influences tumor behavior | Sphingolipidomic profiling |

| Lipidomics | Detailed lipid profiling reveals metabolic pathways | Mass spectrometry |

Case Studies

Case Study 1: Neurodegeneration

A study investigating the effects of increased C20 LCBs due to SPT mutations found significant neurodegenerative changes in mice models. The findings highlighted the importance of maintaining balanced levels of long-chain sphingolipids for neuronal health .

Case Study 2: Cancer Therapy

In another study focused on hepatocellular carcinoma, researchers observed that altering ceramide levels could sensitize tumors to chemotherapy. The role of this compound as a precursor for ceramide synthesis was pivotal in these findings, suggesting therapeutic potential through targeted manipulation of its metabolic pathways .

Wirkmechanismus

Sphingosine (d20:1) exerts its effects primarily through its conversion to sphingosine-1-phosphate, which interacts with specific G protein-coupled receptors on the cell surfaceThe signaling pathways activated by these receptors play crucial roles in maintaining cellular homeostasis and responding to external stimuli .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sphingosin (d18:1): Eine 18-Kohlenstoffkettenvariante von Sphingosin, die häufig in Säugetierzellen vorkommt.

Ceramid: Ein Sphingolipid, das aus Sphingosin durch Acylierung gebildet wird und an Zellsignalgebung und Apoptose beteiligt ist.

Einzigartigkeit: Sphingosin (d20:1) ist aufgrund seiner längeren 20-Kohlenstoffkette einzigartig, was seine Interaktion mit Zellmembranen und Rezeptoren beeinflussen kann. Dieser strukturelle Unterschied kann seine biologische Aktivität und seine Rolle in Zellprozessen im Vergleich zu anderen Sphingosin-Varianten beeinflussen .

Biologische Aktivität

C20 sphingosine, a long-chain base (LCB) of sphingolipids, has garnered significant attention in recent years due to its complex biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its role in neurodegeneration, cardiovascular health, and its biosynthetic pathways.

Overview of Sphingolipids

Sphingolipids are essential components of cellular membranes and play critical roles in cell signaling and regulation. They consist of a sphingoid base (like sphingosine) linked to a fatty acid, forming ceramides, which further contribute to more complex structures such as sphingomyelin and glycosphingolipids. While C18 sphingosine is the most prevalent form, this compound has been identified as a significant but less common variant with distinct biological functions.

Neurodegenerative Effects

Research indicates that elevated levels of this compound can lead to neurodegenerative effects. A study demonstrated that mutations affecting serine palmitoyltransferase (SPT), the enzyme responsible for synthesizing sphingolipids, resulted in increased production of C20 LCBs. This elevation was associated with detrimental effects on protein homeostasis and axon degeneration in the brain .

- Key Findings:

- Increased C20 LCB levels were observed in mutant mouse models, leading to aberrant membrane structures and accumulation of ubiquitinated proteins.

- The study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to profile sphingolipids, revealing a 2- to 3-fold increase in this compound levels in affected tissues .

Cardiovascular Health

This compound also plays a role in cardiovascular health. A longitudinal study involving patients undergoing coronary angiography found that plasma levels of this compound were predictive of cardiovascular events independent of traditional risk factors. Specifically, higher levels of C20 sphingolipids were correlated with an increased risk of adverse cardiovascular outcomes .

- Study Details:

Biosynthesis and Metabolism

The biosynthesis of this compound involves complex enzymatic pathways. SPT catalyzes the condensation of palmitoyl-CoA and L-serine to produce various sphingoid bases, including both C18 and C20 forms. The presence of specific SPT subunits can influence the chain length of the resulting sphingolipids .

Table: Comparison of SPT Subunit Compositions

| SPT Subunit Composition | Fatty Acyl CoA Utilized | Sphingoid Base Produced | Tissue Distribution |

|---|---|---|---|

| SPTLC1/2 | Palmitoyl-CoA | C18 sphingolipids | Ubiquitous |

| SPTLC1/3/SPTssb | Myristoyl-CoA | C16/C20 sphingoid bases | CNS |

| SPTLC1/3/SPTssa | Stearoyl-CoA | C18/C20 sphingoid bases | CNS |

Case Studies and Research Findings

- Neurodegeneration Case Study : A mutation in Sptssb led to increased production of C20 LCBs, resulting in neurodegenerative changes characterized by axon degeneration and impaired protein homeostasis .

- Cardiovascular Predictive Study : Elevated plasma levels of C20 sphingolipids were shown to independently predict cardiovascular events over an eight-year follow-up period, emphasizing their potential as biomarkers for cardiovascular disease risk assessment .

Eigenschaften

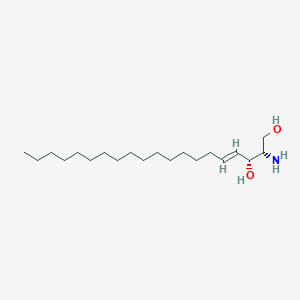

IUPAC Name |

(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJSZHKGNMXZJN-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316960 | |

| Record name | C20-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-49-6 | |

| Record name | C20-Sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C20-Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.